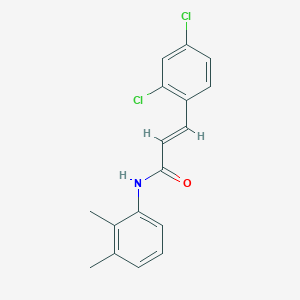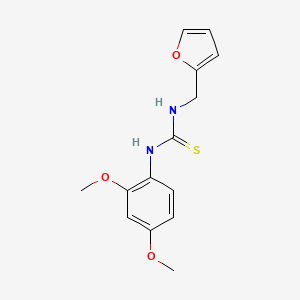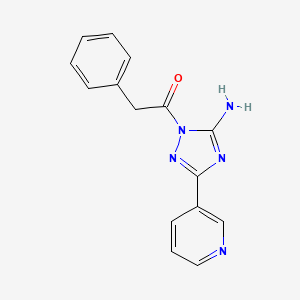![molecular formula C15H11ClN2OS B5776176 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide, commonly known as BTA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. BTA-1 is a benzothiazole derivative that has been shown to exhibit a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of BTA-1 is not fully understood, but it is believed to involve the inhibition of voltage-gated sodium channels and carbonic anhydrase IX. Voltage-gated sodium channels are important for the generation and propagation of action potentials in neurons, and their inhibition by BTA-1 has been shown to have potential therapeutic effects in the treatment of epilepsy and neuropathic pain. Carbonic anhydrase IX is overexpressed in many types of cancer, and its inhibition by BTA-1 has been shown to have potential therapeutic effects in the treatment of cancer.
Biochemical and Physiological Effects:
BTA-1 has been shown to exhibit a variety of biochemical and physiological effects. In addition to its inhibition of voltage-gated sodium channels and carbonic anhydrase IX, BTA-1 has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is important for the breakdown of the neurotransmitter acetylcholine. This inhibition has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BTA-1 in lab experiments is its specificity for voltage-gated sodium channels and carbonic anhydrase IX. This specificity allows researchers to target these proteins specifically, without affecting other proteins in the cell. However, one limitation of using BTA-1 in lab experiments is its relatively low potency compared to other compounds that target these proteins. This can make it more difficult to achieve the desired effect in experiments.
Orientations Futures
There are several future directions for research involving BTA-1. One area of research could involve the development of more potent derivatives of BTA-1 that target voltage-gated sodium channels and carbonic anhydrase IX. Another area of research could involve the investigation of the potential therapeutic effects of BTA-1 in other neurological disorders, such as multiple sclerosis and Parkinson's disease. Finally, further research could be conducted to explore the potential therapeutic effects of BTA-1 in other types of cancer, beyond those that overexpress carbonic anhydrase IX.
Méthodes De Synthèse
The synthesis of BTA-1 involves the reaction of 4-chloroaniline with 2-aminobenzothiazole in the presence of acetic anhydride. The resulting product is then purified through recrystallization. The yield of this reaction is typically around 50%, and the purity of the product can be verified through NMR spectroscopy.
Applications De Recherche Scientifique
BTA-1 has been used in a variety of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, BTA-1 has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This inhibition has been shown to have potential therapeutic effects in the treatment of epilepsy and neuropathic pain.
In cancer research, BTA-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. This inhibition has been shown to have potential therapeutic effects in the treatment of cancer.
In drug discovery, BTA-1 has been used as a lead compound in the development of new drugs that target voltage-gated sodium channels and carbonic anhydrase IX.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9(19)17-10-6-7-12(16)11(8-10)15-18-13-4-2-3-5-14(13)20-15/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQIRTYKHWRENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)





![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)


![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)

![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)